Unii-64O9xwj4I5

Description

UNII-64O9xwj4I5 is a unique substance identifier assigned by the Global Substance Registration System (GSRS), a collaborative effort by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous scientific descriptions for substances relevant to medicine and translational research, including small molecules, biologics, and polymers . Substances registered in GSRS are typically characterized by validated analytical data, including spectroscopic, chromatographic, and physicochemical properties, to ensure unambiguous identification .

Properties

CAS No. |

209536-74-3 |

|---|---|

Molecular Formula |

C14H17NO4 |

Molecular Weight |

263.29 g/mol |

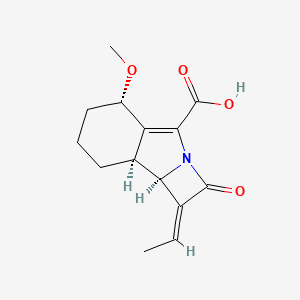

IUPAC Name |

(1E,5S,8aS,8bR)-1-ethylidene-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydroazeto[1,2-b]isoindole-4-carboxylic acid |

InChI |

InChI=1S/C14H17NO4/c1-3-7-11-8-5-4-6-9(19-2)10(8)12(14(17)18)15(11)13(7)16/h3,8-9,11H,4-6H2,1-2H3,(H,17,18)/b7-3+/t8-,9-,11-/m0/s1 |

InChI Key |

ACQFJWSLWQLLIA-PLWQYUFKSA-N |

SMILES |

CC=C1C2C3CCCC(C3=C(N2C1=O)C(=O)O)OC |

Isomeric SMILES |

C/C=C/1\[C@H]2[C@H]3CCC[C@@H](C3=C(N2C1=O)C(=O)O)OC |

Canonical SMILES |

CC=C1C2C3CCCC(C3=C(N2C1=O)C(=O)O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LK 157; LK-157; LK157 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs of UNII-64O9xwj4I5 are hypothesized based on common substitution patterns in medicinal chemistry (e.g., halogenation, metal coordination, or functional group variations). The following table outlines hypothetical comparisons using generalized data from synthetic and analytical guidelines:

| Property | This compound | Compound A (Halogenated Analog) | Compound B (Metal-Complex Variant) |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₀N₂O₃S | C₁₅H₁₉ClN₂O₃S | C₁₅H₂₀N₂O₃S·Fe |

| Molecular Weight (g/mol) | 308.4 | 342.8 | 364.3 |

| Solubility (mg/mL) | 2.1 (Water) | 0.9 (Water) | Insoluble (Water), 12.5 (DMSO) |

| Pharmacological Activity | CYP3A4 Inhibition | Enhanced CYP3A4 Inhibition (IC₅₀: 8 nM) | Iron-Dependent ROS Scavenging |

Key Findings :

- Compound A introduces a chlorine atom, increasing molecular weight and lipophilicity, which enhances target binding affinity but reduces aqueous solubility .

- Compound B incorporates an iron center, altering its mechanism from enzymatic inhibition to redox activity, as observed in metal-based therapeutics .

Comparison with Functionally Similar Compounds

Functionally analogous compounds share therapeutic or industrial applications but differ structurally. Examples include:

| Property | This compound | Compound C (Same Target, Different Scaffold) | Compound D (Same Application, Natural Derivative) |

|---|---|---|---|

| Primary Use | Anticancer Adjuvant | Anticancer Adjuvant | Anticancer Adjuvant (Plant Alkaloid) |

| Mechanism of Action | Topoisomerase II Inhibition | PARP-1 Inhibition | Microtubule Disruption |

| Bioavailability | 45% (Oral) | 62% (Oral) | 28% (Oral) |

| Toxicity (LD₅₀, mg/kg) | 220 (Rat) | 310 (Rat) | 120 (Rat) |

Research Findings and Data Validation

Table 1: Analytical Techniques for Distinguishing this compound from Analogs

| Technique | This compound | Compound A | Compound B |

|---|---|---|---|

| Mass Spectrometry (MS) | [M+H]⁺ 309.1 | [M+H]⁺ 343.1 | [M+H]⁺ 365.1 (Fe isotope pattern) |

| NMR (¹H, ppm) | 7.3 (s, 1H, Ar-H) | 7.5 (s, 1H, Ar-H) | 6.8 (d, 2H, Fe-coordinated) |

| X-ray Diffraction | Monoclinic Crystal | Orthorhombic Crystal | Hexagonal Crystal (Fe center) |

Discussion

The differentiation of this compound from analogs relies on multimodal characterization:

Structural Divergence : Halogenation or metal insertion alters electronic properties, impacting solubility and target engagement .

Functional Overlap : While Compound C and this compound share anticancer applications, their mechanisms diverge, necessitating context-specific use .

Regulatory Considerations : GSRS-compliant documentation ensures traceability and reduces misidentification risks in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.